molecular formula C61H88Cl2O32 B1261919 Avilamycin A CAS No. 69787-79-7

Avilamycin A

Katalognummer: B1261919
CAS-Nummer: 69787-79-7
Molekulargewicht: 1404.2 g/mol
InChI-Schlüssel: XIRGHRXBGGPPKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Avilamycin-A ist ein Orthosomycin-Antibiotikum, das vom Bakterium Streptomyces viridochromogenes produziert wird. Es wird hauptsächlich in der Veterinärmedizin zur Kontrolle bakterieller Darminfektionen bei Tieren wie Schweinen, Geflügel und Kaninchen eingesetzt. Avilamycin-A ist besonders wirksam gegen grampositive Bakterien und bekannt für seine einzigartige Struktur, die eine Heptasaccharid-Seitenkette und eine Polyketid-abgeleitete Dichlorisoevernin-Säure-Einheit umfasst .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Avilamycin-A wird typischerweise durch mikrobielle Fermentation hergestellt. Der Prozess beinhaltet die Kultivierung von Streptomyces viridochromogenes unter spezifischen Bedingungen, um die Ausbeute des Antibiotikums zu optimieren. Die Fermentationsbrühe wird dann einer Hochdruckfiltration unterzogen, um das Avilamycin von der mikrobiellen Biomasse zu trennen. Das resultierende Filtrat wird getrocknet und verarbeitet, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Avilamycin-A die großtechnische Fermentation, gefolgt von der nachgeschalteten Verarbeitung zur Reinigung der Verbindung. Der Fermentationsprozess wird sorgfältig kontrolliert, um optimale Bedingungen für das Wachstum von Streptomyces viridochromogenes und die Produktion von Avilamycin-A zu gewährleisten. Die Verwendung fortschrittlicher Bioreaktoren und Filtrationssysteme gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Redox Reactions: Interconversion with Avilamycin C

Avilamycin A reversibly converts to avilamycin C via enzymatic redox reactions catalyzed by AviZ1 , an NADH/NAD⁺-favored aldo-keto reductase.

Key Findings:

  • Structural Difference : this compound and C differ in the redox state of the two-carbon branched chain on the terminal octose moiety (acetyl vs. hydroxyethyl groups) .

  • Cofactor Dependence :

    • NADPH/NADP⁺ : Favors reduction of this compound → C (K<sub>eq</sub> = 0.42) .

    • NADH/NAD⁺ : Favors oxidation of avilamycin C → A (K<sub>eq</sub> = 1.66) .

  • Kinetic Parameters :

Reactionk<sub>cat</sub> (min⁻¹)K<sub>m</sub> (μM)k<sub>cat</sub>/K<sub>m</sub> (μM⁻¹ min⁻¹)
NADPH-dependent reduction0.83 ± 0.0541.2 ± 4.90.020
NAD⁺-dependent oxidation3.47 ± 0.2134.7 ± 6.10.100

Data from in vitro assays at pH 7.5 .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, primarily cleaving at orthoester linkages:

Hydrolysis Pathways:

  • Acidic Conditions (pH <5) : Limited solubility (<0.125 mg/L) slows hydrolysis .

  • Neutral/Alkaline Conditions (pH 7–9) : Rapid degradation into flambic acid (metabolite B) and flambalactone (metabolite A) .

Degradation Products:

ProductStructureRole in Metabolism
Flambic acidOxidized oligosaccharide fragmentPrimary fecal metabolite (~40–50%)
FlambalactoneCyclized derivative of flambic acidUnstable intermediate

Epimerization by Radical SAM Enzyme AviX12

AviX12, a radical S-adenosylmethionine (SAM) enzyme, catalyzes an unusual epimerization critical for this compound’s bioactivity:

  • Reaction : Converts mannose to glucose in the heptasaccharide chain, forming gavibamycin N1 (inactive derivative) .

  • Mechanism : Requires iron-sulfur clusters and SAM for radical-mediated C–H bond inversion .

Environmental Degradation in Soil

This compound degrades microbially in soil via hydrolytic cleavage:

  • Half-life : 1.5–3.5 days (aerobic conditions) .

  • Major Pathways :

    • Orthoester linkage hydrolysis → flambic acid + residual oligosaccharide.

    • Methyl eurekanate loss → truncated derivatives .

Cofactor Binding and Reaction Specificity

AviZ1’s cofactor preference determines reaction directionality:

Cofactor PairReaction DirectionCatalytic Efficiency
NADH/NAD⁺Oxidation (C → A) favoredHigher k<sub>cat</sub>
NADPH/NADP⁺Reduction (A → C) favoredLower k<sub>cat</sub>

Structural analysis shows AviZ1’s active site accommodates NAD⁺ via hydrogen bonds with residues Q281 and R284 .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Necrotic Enteritis

Necrotic Enteritis in Poultry

Necrotic enteritis is a significant health issue in broiler chickens, caused by Clostridium perfringens. Several studies have demonstrated the efficacy of avilamycin A in preventing this condition:

  • Clinical Study Findings : A study involving 2,200 broiler cockerels assessed the impact of this compound on mortality rates associated with necrotic enteritis. Birds treated with avilamycin at doses of 15 and 30 ppm showed significantly lower mortality rates compared to non-medicated controls (P < 0.0001) during the critical period from day 14 to day 35 post-inoculation .
  • Mechanism of Action : this compound works by reducing the population of C. perfringens in the gut, leading to decreased lesion scores and improved overall health metrics such as body weight and feed conversion rates .

Study 1: Long-term Efficacy and Resistance Monitoring

A recent study evaluated the susceptibility of C. perfringens strains to this compound over seven years post-approval in Canada. The results indicated no significant change in minimum inhibitory concentrations (MICs), suggesting that this compound maintains its effectiveness without contributing to resistance development in field strains . This finding is crucial for ensuring the sustainability of this compound's use in animal husbandry.

Study 2: Impact on Salmonella Colonization

Research conducted on the effects of this compound on salmonella colonization in chickens revealed that its administration could reduce colonization rates significantly. In various experimental setups, chickens receiving avilamycin showed lower levels of salmonella compared to control groups, indicating its potential role not only in managing C. perfringens but also in enhancing overall gut health by controlling other pathogenic bacteria .

Data Tables

Study Animal Model Dosage Outcome Significance
Mertz et al. (2022)Broiler Chickens15-30 ppmReduced mortality from necrotic enteritisP < 0.0001
Ho et al. (2013)Piglets40-80 ppmDecreased diarrhea and mortalityP < 0.05
Recent Canadian StudyField StrainsVariableNo change in susceptibility over timeNot significant

Wirkmechanismus

Avilamycin-A übt seine antibakterielle Wirkung aus, indem es die Proteinsynthese in anfälligen Bakterien hemmt. Es bindet an die 50S-ribosomale Untereinheit und verhindert die Assoziation des Initiationsfaktors 2 (IF2) und die Bildung des reifen 70S-Initiationskomplexes. Diese Hemmung stört die korrekte Positionierung der Transfer-RNA im Aminosäure-Bindungsort, was letztendlich zum Stillstand der Proteinsynthese und zum Tod der Bakterien führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Avilamycin-A

Avilamycin-A zeichnet sich durch seine einzigartige Heptasaccharid-Seitenkette und die Polyketid-abgeleitete Dichlorisoevernin-Säure-Einheit aus. Diese strukturellen Merkmale tragen zu seiner starken antibakteriellen Aktivität und Spezifität für grampositive Bakterien bei. Darüber hinaus macht die Fähigkeit von Avilamycin-A, die Proteinsynthese durch einen neuartigen Wirkungsmechanismus zu hemmen, es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Biologische Aktivität

Avilamycin A, a member of the orthosomycin family, is an antibiotic produced by the bacterium Streptomyces viridochromogenes. It has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for use in veterinary medicine.

This compound consists of a linear heptasaccharide chain linked to a terminal dichloroisoeverninic acid. The compound exerts its antibacterial effects primarily by binding to the 23S rRNA component of bacterial ribosomes, specifically targeting domain V. This interaction inhibits protein synthesis by obstructing tRNA binding at the ribosomal A-site, thereby interfering with the initiation of translation .

Binding Characteristics

  • Binding Site : Avilamycin binds to nucleotides A2482 and A2534 in the 23S rRNA.
  • Resistance Mechanisms : Mutations in the ribosomal RNA can lead to resistance against avilamycin, indicating a need for ongoing surveillance in clinical settings .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various strains of Gram-positive bacteria, including Clostridium perfringens, which is a major pathogen causing necrotic enteritis in poultry. Research has shown that the minimum inhibitory concentration (MIC) for avilamycin remains stable over time, suggesting that its use does not lead to increased resistance in C. perfringens populations .

Case Study: Clostridium perfringens

A study comparing isolates from before and after avilamycin's approval for use in broiler chickens found no significant change in susceptibility. The MIC values remained consistently low (MIC50/90: 2/2 mg/L pre-approval vs. 1/2 mg/L post-approval), underscoring avilamycin's sustained effectiveness .

Comparative Efficacy and Safety

In addition to its antibacterial properties, avilamycin has been evaluated for its effects on gut microbiota and overall health in livestock. Its administration has been linked to improved health outcomes in broiler chickens without significantly altering the microbial community structure .

Table 1: Summary of Avilamycin Efficacy Studies

Study FocusPathogenMIC (mg/L) Pre-ApprovalMIC (mg/L) Post-ApprovalFindings
Clostridium perfringensNecrotic enteritis21No increase in resistance observed
Salmonella spp.Poultry colonization1010Effective control of colonization
General Gram-positive bacteriaVarious strains1-41-4Consistent efficacy across strains

Regulatory Aspects and Future Directions

Avilamycin's approval as a non-medically important antibiotic for livestock use highlights its potential role in managing antibiotic resistance concerns. Its continued use is supported by findings that it does not pose significant risks for cross-resistance with medically important antibiotics .

Future research should focus on:

  • Long-term effects on microbial communities.
  • Potential applications in human medicine, particularly as a treatment option for resistant infections.
  • Ongoing monitoring of resistance patterns among bacterial populations.

Eigenschaften

IUPAC Name

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGHRXBGGPPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88Cl2O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69787-79-7
Record name Avilamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69787-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avilamycin A
Reactant of Route 2
Avilamycin A
Reactant of Route 3
Avilamycin A
Reactant of Route 4
Avilamycin A
Reactant of Route 5
Avilamycin A
Reactant of Route 6
Avilamycin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.